Fluoxetine

Overview

Description

Fluoxetine is a widely used antidepressant belonging to the class of selective serotonin reuptake inhibitors. It is primarily prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, panic disorder, and premenstrual dysphoric disorder . This compound was first introduced in the late 1980s and has since become one of the most commonly prescribed antidepressants worldwide.

Preparation Methods

Synthesis via Ethyl Benzoyl Acetate Reduction

Reduction with Sodium Borohydride

The foundational approach to fluoxetine synthesis begins with ethyl benzoyl acetate (IX), which undergoes reduction using sodium borohydride (NaBH₄) in a hydroalcoholic solvent (methanol-water, 4:1–5:1 ratio) at 10–15°C . pH control (6–7) via 50% acetic acid ensures selective reduction of the ketone group to a secondary alcohol, yielding ethyl 3-hydroxy-3-phenylpropionate (X) . This step achieves an 80–95% yield within 1–3 hours, with product isolation involving solvent evaporation, aqueous dilution, methylene chloride extraction, and drying .

Methylamine Treatment

Compound (X) is subsequently treated with a 35% methylamine solution in methanol at room temperature for 24 hours, forming N-methyl-3-hydroxy-3-phenylpropionamide (XI) . The reaction proceeds via nucleophilic acyl substitution, with the amine displacing the ethoxy group. Evaporation to dryness provides crude (XI), which is used directly in the next step without purification .

O-Arylation with 4-Trifluoromethyl Phenol

O-arylation of (XI) with 4-trifluoromethyl phenol in anhydrous tetrahydrofuran (THF) at 15–20°C introduces the aryl ether moiety, yielding 3-phenyl-3-[4-(trifluoromethyl)phenoxy]-N-methylpropanamide (XII) . Catalysts such as methanesulfonic acid or triphenylphosphine/diethyl azodicarboxylate enhance reaction efficiency, achieving ~90% yield . Hexane trituration removes byproducts, followed by concentration to isolate (XII) .

Final Reduction to this compound Hydrochloride

The amide group in (XII) is reduced using lithium aluminum hydride (LiAlH₄) in THF under reflux (4 hours), yielding this compound base (V) . A molar ratio of 0.7–0.9 LiAlH₄:(XII) optimizes conversion, with post-reaction quenching via acetone/ethyl acetate and NaOH dilution . this compound hydrochloride (I) is crystallized after treating (V) with gaseous HCl in ether, achieving 70–80% yield and >99% purity .

Alternative Hydrogenation and O-Arylation Approach

Hydrogenation of N-Benzyl-N-Methyl-(2-Benzoyl-Ethyl)-Amine

An alternative route involves hydrogenating N-benzyl-N-methyl-(2-benzoyl-ethyl)-amine over a platinum-palladium catalyst in ethyl acetate at 50°C under 5×10⁵ Pa hydrogen pressure . This step selectively reduces the ketone to N-methyl-(3-hydroxy-3-phenylpropyl)-amine, though catalyst availability and cost limit industrial adoption .

O-Arylation in Dimethyl Sulfoxide

The intermediate undergoes O-arylation with 4-chloro-trifluoromethylbenzene in dimethyl sulfoxide (DMSO) at 60–80°C using sodium amide . Solvent distillation and aqueous workup yield this compound base, which is converted to hydrochloride via HCl treatment. However, DMSO’s high boiling point complicates solvent recovery, and silica gel purification is required due to oily impurities .

High-Purity Synthesis Using Sulfolane and Crown Ether Catalysts

Reaction Conditions and Catalyst Selection

A modern method reacts N-methyl-3-hydroxy-3-phenylpropylamine (MPHA) with 1-chloro-4-(trifluoromethyl)benzene in sulfolane at 90–100°C, using potassium hydroxide and 18-crown-6 as catalysts . Crown ethers facilitate phase-transfer catalysis, enhancing reaction rates and selectivity .

Acidification and Crystallization

Post-reaction, toluene and water are added, followed by HCl acidification to pH 1–2 . Toluene extraction and vacuum distillation yield crude this compound hydrochloride, which is recrystallized from ethyl acetate to achieve >99% purity . This method’s single-step O-arylation and efficient crystallization afford a 95.7% yield, making it economically viable for large-scale production .

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

The table below summarizes key metrics for the three methods:

Environmental and Economic Factors

The sulfolane-crown ether method minimizes waste through high atom economy and avoids hazardous solvents like DMSO . In contrast, the hydrogenation route’s reliance on precious-metal catalysts increases costs . The ethyl benzoyl acetate pathway, while robust, involves multiple purification steps, reducing overall efficiency .

Chemical Reactions Analysis

Metabolic Pathways

Fluoxetine undergoes extensive hepatic metabolism involving phase I oxidation and phase II conjugation :

Phase I Metabolism:

| Enzyme | Reaction Type | Metabolite(s) | Pharmacological Activity |

|---|---|---|---|

| CYP2D6/CYP2C19 | N-Demethylation | Northis compound | Active (long half-life: 7–15 days) |

| CYP3A4/CYP2C9 | O-Dealkylation | Para-trifluoromethylphenol (PTMP) | Inactive (converted to hippuric acid) |

Phase II Metabolism:

-

Glucuronidation : Both this compound and northis compound form glucuronide conjugates via UGT1A3/2B7, facilitating renal excretion .

Key Findings :

-

Northis compound retains 20–30% of the parent drug’s serotonin reuptake inhibition potency .

-

CYP2D6 inhibition by this compound/northis compound contributes to drug-drug interactions (e.g., reduced metabolism of tricyclic antidepressants) .

Stereochemical Considerations

Racemic this compound consists of R- and S-enantiomers , with distinct metabolic profiles :

-

R-Fluoxetine : Slower clearance compared to S-fluoxetine (t₁/₂: 2–3 days vs. 1–2 days).

-

S-Northis compound : Primary active metabolite, accounting for 37–83% of total serum drug activity .

Comparative Data :

| Parameter | Racemic this compound | R-Fluoxetine |

|---|---|---|

| Serum t₁/₂ (days) | 4–6 | 2–3 |

| Active Metabolite | S-Northis compound | None |

Stability and Degradation

Scientific Research Applications

Fluoxetine has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in the development of new selective serotonin reuptake inhibitors.

Biology: It is employed in studies investigating the role of serotonin in various biological processes.

Mechanism of Action

Fluoxetine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood . This compound primarily targets the serotonin transporter, but it also has mild effects on norepinephrine and dopamine transporters .

Comparison with Similar Compounds

Fluoxetine is often compared with other selective serotonin reuptake inhibitors, such as:

- Citalopram

- Escitalopram

- Paroxetine

- Sertraline

Uniqueness: this compound is unique due to its long half-life, which allows for once-daily dosing and reduces the risk of withdrawal symptoms . Additionally, its active metabolite, northis compound, contributes to its prolonged therapeutic effects .

Biological Activity

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Its biological activity primarily revolves around its ability to modulate serotonin levels in the brain, which has profound effects on mood and behavior. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions by inhibiting the serotonin reuptake transporter (SERT) in the presynaptic neuron. This inhibition leads to increased levels of serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission. The primary metabolic pathway involves conversion to its active metabolite, northis compound, through cytochrome P450 enzymes (CYP1A2, CYP2D6, etc.) .

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life (this compound) | 2-4 days |

| Half-life (Northis compound) | 7-9 days |

| Major Metabolizing Enzymes | CYP2D6, CYP2C9, CYP3A4 |

| Bioavailability | 60% |

Clinical Efficacy

This compound has been shown to be effective in various clinical settings. A meta-analysis involving 9,087 patients across 87 randomized controlled trials confirmed its efficacy in treating major depressive disorder from the first week of therapy . Additionally, this compound has been found effective for bulimia nervosa and panic disorder.

Case Study: Efficacy in Depression

In a study analyzing this compound's effects on elderly patients with depression, results indicated significant improvements in depressive symptoms without an increased risk of suicide compared to placebo .

Table 2: Summary of Clinical Trials Evaluating this compound

| Study Type | Population | Outcome | Result |

|---|---|---|---|

| RCT (Major Depression) | 9087 patients | Efficacy | Effective from week 1 |

| RCT (Bulimia Nervosa) | Various | Efficacy | Comparable to other agents |

| RCT (Post-Stroke Recovery) | 6788 patients | Functional Improvement | Improved Fugl-Meyer scores |

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it does carry risks of side effects. Common adverse events include gastrointestinal disturbances, insomnia, and sexual dysfunction. Notably, there is an increased risk of bone fractures associated with this compound use .

Table 3: Common Side Effects of this compound

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | 20 |

| Insomnia | 15 |

| Sexual Dysfunction | 10 |

| Weight Gain | 5 |

Individual Variability in Response

Research indicates that individual genetic differences can affect responses to this compound. A study on juvenile rhesus monkeys identified biomarkers associated with this compound response and impulsivity linked to monoamine oxidase A (MAOA) gene polymorphisms . This suggests that personalized medicine approaches may enhance treatment outcomes.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for assessing Fluoxetine's pharmacokinetics in preclinical models?

To evaluate this compound's absorption, distribution, metabolism, and excretion (ADME), researchers should employ high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification in biological samples. Tissue distribution studies require organ-specific sampling at multiple time points, validated against standardized protocols to ensure reproducibility . Experimental designs should include control groups for endogenous compound interference and use species-specific metabolic profiles to account for interspecies variability.

Q. How can the PICOT framework structure clinical trials investigating this compound's efficacy in treatment-resistant depression?

Using the PICOT framework:

- Population : Adults diagnosed with major depressive disorder (MDD) unresponsive to two prior antidepressants.

- Intervention : this compound (20–80 mg/day) over 8 weeks.

- Comparison : Placebo or active comparator (e.g., sertraline).

- Outcome : Change in Hamilton Depression Rating Scale (HAM-D) scores .

- Time : 12-week follow-up. This design ensures clarity in hypothesis testing and minimizes confounding variables .

Q. What validated behavioral assays are used to assess this compound's anxiolytic effects in rodent models?

The elevated plus maze (EPM) and forced swim test (FST) are gold standards. For reproducibility:

- Standardize testing conditions (e.g., lighting, time of day).

- Include blinded scoring of immobility time (FST) or open-arm exploration (EPM).

- Control for baseline anxiety levels using genetic or environmental manipulations (e.g., chronic mild stress) .

Advanced Research Questions

Q. How can conflicting data on this compound's impact on synaptic plasticity be reconciled across studies?

Contradictions often arise from methodological differences:

- Dosage : Low-dose this compound (5 mg/kg) may enhance hippocampal neurogenesis, while high doses (20 mg/kg) impair it.

- Exposure duration : Acute vs. chronic administration differentially affects BDNF signaling.

- Model systems : Human iPSC-derived neurons vs. rodent models show variability in serotonin transporter (SERT) expression. Meta-analyses should stratify results by these variables and assess publication bias using funnel plots .

Q. What experimental designs are optimal for studying this compound's neurodevelopmental effects in autism spectrum disorder (ASD) models?

Fractional factorial designs allow multiplexed testing of environmental factors (e.g., this compound, lead exposure) across genetic backgrounds. For example:

- Expose human iPSC-derived neural progenitors to this compound (1 µM) during critical neurodevelopmental windows.

- Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathway-specific effects (e.g., synaptic function, lipid metabolism) .

- Validate findings in in vivo models with conditional SERT knockout to isolate serotoninergic mechanisms.

Q. How do multi-omics approaches clarify this compound's role in lipid metabolism dysregulation?

Integrate transcriptomics, lipidomics, and proteomics:

- Transcriptomics : Identify this compound-induced upregulation of FASN (fatty acid synthase) in hepatic cells.

- Lipidomics : Quantify triglycerides and phospholipids via tandem mass spectrometry.

- Proteomics : Assess PPAR-α/γ activity to link gene expression changes to metabolic outcomes. Data integration tools (e.g., weighted gene co-expression networks) can pinpoint causal pathways .

Q. What statistical methods address heterogeneity in this compound's therapeutic response across demographic subgroups?

Apply mixed-effects models to account for covariates like age, sex, and genetic polymorphisms (e.g., SLC6A4 variants). Cluster analysis can identify responder/non-responder subgroups based on metabolomic profiles or HAM-D score trajectories. Sensitivity analyses should test robustness against missing data .

Q. Methodological Considerations

- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate this compound studies. Assess risk of bias via Cochrane tools and perform subgroup analyses by dose, duration, and population .

- Reproducibility : Share raw data and code in repositories like Zenodo or Figshare. Pre-register protocols on Open Science Framework (OSF) to reduce selective reporting .

- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations (e.g., adolescents, pregnant individuals) .

Properties

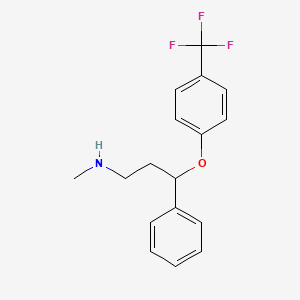

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59333-67-4 (hydrochloride) | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023067 | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

395.1°C at 760 mmHg | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble, 1.70e-03 g/L | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54910-89-3, 57226-07-0 | |

| Record name | Fluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-283480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 182 °C | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.